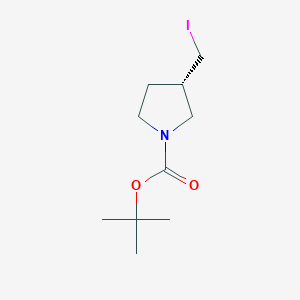

tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18INO2 and its molecular weight is 311.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound is a type of ester, which are often used in drug design due to their ability to modify the properties of a drug, such as its solubility and absorption characteristics .

Mode of Action

As an ester, this compound could potentially undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This could result in the release of the active drug molecule.

Biochemical Pathways

Ester hydrolysis is a common biochemical pathway that can occur in various parts of the body, including the gastrointestinal tract and the liver . The products of this reaction can then be further metabolized or excreted.

Pharmacokinetics

The pharmacokinetics of esters can vary widely depending on their structure and the drug they are designed to deliver. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by the presence of an ester group .

Result of Action

The hydrolysis of an ester can result in the release of the active drug molecule, which can then exert its therapeutic effect. The specific effects would depend on the nature of the drug molecule .

Action Environment

The action of esters can be influenced by various environmental factors, such as pH and the presence of enzymes. For example, ester hydrolysis is often catalyzed by enzymes known as esterases .

Biologische Aktivität

tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate, a compound with the CAS number 479622-36-1, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C10H18INO

- Molecular Weight : 293.16 g/mol

- Structure : The compound features a pyrrolidine ring substituted with an iodomethyl group and a tert-butyl ester at the carboxylic acid position.

Research indicates that this compound may act as an inhibitor of certain enzymatic pathways, particularly those involving O-GlcNAc hydrolase (OGA). OGA inhibitors are significant in the context of metabolic diseases and cancer therapy due to their role in regulating glycosylation processes within cells .

Pharmacological Characterization

A study focused on various pyrrolidine derivatives, including this compound, demonstrated promising results in inhibiting thrombin activity. The compound was part of a series optimized for oral bioavailability and pharmacokinetics, showing effective inhibition at low micromolar concentrations .

Inhibition Studies

In vitro studies have shown that derivatives similar to this compound can exhibit significant inhibitory effects on various enzymes. For instance, compounds with similar structural features demonstrated up to 80% inhibition of thrombin in biochemical assays, highlighting their potential as anticoagulants .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated against several cancer cell lines. Results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 µM, depending on the cell line tested. This selectivity is crucial for developing targeted therapies with reduced side effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H18INO |

| Molecular Weight | 293.16 g/mol |

| CAS Number | 479622-36-1 |

| IC50 (Thrombin Inhibition) | ~0.5 µM |

| IC50 (Cancer Cell Lines) | 10 - 20 µM |

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFVBGZKFHSDQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725073 | |

| Record name | tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224168-68-7 | |

| Record name | tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.